molecular formula C18H30O B14282282 4-Tert-butyl-2-octylphenol CAS No. 160288-85-7

4-Tert-butyl-2-octylphenol

Cat. No.: B14282282
CAS No.: 160288-85-7
M. Wt: 262.4 g/mol
InChI Key: WAQZIZFTQAMWEJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-octylphenol is an organic compound with the molecular formula C18H30O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and octyl groups. This compound is known for its potential environmental impact and its use in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2-octylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with isobutene and octene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete substitution .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where phenol is reacted with tert-butyl chloride and octyl chloride in the presence of a Lewis acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-octylphenol has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-tert-butyl-2-octylphenol involves its interaction with estrogen receptors. It binds to these receptors and exerts estrogenic effects, which can disrupt normal hormonal functions. This interaction can lead to various biological effects, including changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and octyl groups makes it particularly useful in industrial applications where specific steric and electronic effects are desired .

Properties

CAS No.

160288-85-7

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

4-tert-butyl-2-octylphenol

InChI

InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-14-16(18(2,3)4)12-13-17(15)19/h12-14,19H,5-11H2,1-4H3

InChI Key

WAQZIZFTQAMWEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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